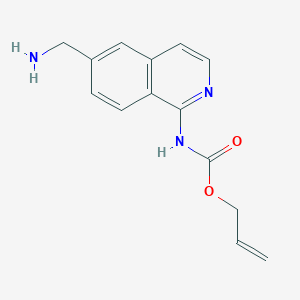
Allyl 6-(aminomethyl)isoquinolin-1-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl (6-(aminomethyl)isoquinolin-1-yl)carbamate is a chemical compound with the molecular formula C14H15N3O2 It is a derivative of isoquinoline, a nitrogen-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of allyl (6-(aminomethyl)isoquinolin-1-yl)carbamate can be achieved through a catalyst-free method involving the reaction of N-hetaryl ureas with alcohols. This environmentally friendly technique allows for the synthesis of a wide range of N-isoquinolin-1-yl carbamates with good-to-high yields . The reaction proceeds through the intermediate formation of hetaryl isocyanates, which then react with alcohols to form the desired carbamates.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Allyl (6-(aminomethyl)isoquinolin-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Allyl (6-(aminomethyl)isoquinolin-1-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Its potential pharmacological properties are being explored for the treatment of various diseases, including cancer and neurological disorders.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of polymers and coatings.
Mechanism of Action
The mechanism of action of allyl (6-(aminomethyl)isoquinolin-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- N-pyridin-2-yl carbamates
- N-quinolin-2-yl carbamates
- N-isoquinolin-1-yl carbamates
Uniqueness
Allyl (6-(aminomethyl)isoquinolin-1-yl)carbamate is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications.
Biological Activity
Allyl 6-(aminomethyl)isoquinolin-1-ylcarbamate is a compound derived from isoquinoline, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry, supported by relevant data and case studies.
- Molecular Formula : C14H15N3O2
- CAS Number : 1245646-82-5
- Structure : The compound features an isoquinoline core with an allyl group and an aminomethyl substituent, which contributes to its biological activity.
This compound interacts with various biological targets, including enzymes and receptors, leading to modulation of their activity. The specific pathways involved depend on the target molecule and the context of the application.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases like cancer.
- Receptor Modulation : It may bind to receptors influencing neurotransmitter systems, potentially offering therapeutic effects in neurological disorders.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer activities. For instance, isoquinoline derivatives have been studied for their ability to inhibit cell proliferation and induce apoptosis in cancer cell lines.
Case Study Example :
A study on isoquinoline derivatives demonstrated that modifications at the 6-position significantly enhanced their cytotoxicity against various cancer cell lines, suggesting a structure-activity relationship that could apply to this compound as well.
Neuroprotective Effects
The compound’s structure suggests potential neuroprotective properties, possibly through modulation of neurotransmitter systems. Isoquinoline derivatives have shown promise in protecting against neurodegeneration in models of Alzheimer’s disease.
Comparative Analysis with Similar Compounds
| Compound Type | Biological Activity | Notes |
|---|---|---|
| N-pyridin-2-yl carbamates | Moderate antibacterial activity | Structural similarity to isoquinolines |
| N-quinolin-2-yl carbamates | Anticancer properties | Similar mechanism of action |
| N-isoquinolin-1-yl carbamates | Neuroprotective effects | Potential for drug development |
Research Applications
This compound is being explored for various applications:
- Drug Development : Potential candidate for new anticancer and neuroprotective drugs.
- Material Science : Used as a building block in synthesizing complex molecules and materials.
- Industrial Applications : Its stability suggests utility in producing polymers and coatings.
Properties
CAS No. |
1245646-82-5 |
|---|---|
Molecular Formula |
C14H15N3O2 |
Molecular Weight |
257.29 g/mol |
IUPAC Name |
prop-2-enyl N-[6-(aminomethyl)isoquinolin-1-yl]carbamate |
InChI |
InChI=1S/C14H15N3O2/c1-2-7-19-14(18)17-13-12-4-3-10(9-15)8-11(12)5-6-16-13/h2-6,8H,1,7,9,15H2,(H,16,17,18) |
InChI Key |
LVWKSPFJLATKMC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)NC1=NC=CC2=C1C=CC(=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















